molecular formula C4HBrNNaO2S B2926192 Sodium 4-bromothiazole-2-carboxylate CAS No. 2172596-90-4

Sodium 4-bromothiazole-2-carboxylate

Cat. No.: B2926192
CAS No.: 2172596-90-4
M. Wt: 230.01
InChI Key: SQVQTLLVSUJHDM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-bromothiazole-2-carboxylate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Scientific Research Applications

Sodium 4-bromothiazole-2-carboxylate has a wide range of applications in scientific research:

Future Directions

Thiazole derivatives, including 4-bromothiazole-2-carboxylate, continue to be of interest in medicinal chemistry due to their diverse therapeutic roles . Future research may focus on the synthesis of new derivatives and investigation of their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-bromothiazole-2-carboxylate typically involves a palladium-catalyzed cross-coupling reaction. Initially, 2,4-dibromothiazole undergoes a reaction with an organometallic compound to form a new carbon-carbon bond at position 2 of the thiazole ring . This reaction is carried out under mild conditions, making it suitable for large-scale production.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-bromothiazole-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at position 4 can be substituted with different functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically carried out in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize the thiazole ring.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-aminothiazole-4-carboxylate
  • Sodium 2-bromothiazole-4-carboxylate
  • Sodium 4-chlorothiazole-2-carboxylate

Uniqueness

Sodium 4-bromothiazole-2-carboxylate is unique due to the presence of the bromine atom at position 4, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

sodium;4-bromo-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S.Na/c5-2-1-9-3(6-2)4(7)8;/h1H,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVQTLLVSUJHDM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(=O)[O-])Br.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrNNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172596-90-4
Record name sodium 4-bromo-1,3-thiazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.